(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Prolylcarboxypeptidase inhibitor Metabolic disease Target selectivity

Procure this specific compound for hypothesis-driven PrCP inhibitor probe development. Its unique 1-methyl-1H-pyrazol-3-yl substitution on the piperidine ring confers prolylcarboxypeptidase inhibition, distinct from structurally similar 5-HT3 antagonists (e.g., QCF-3, 4a). Generic interchange risks divergent target pharmacology. Use it as a SAR probe to map selectivity determinants within pyrazolyl quinoxaline kinase inhibitor space, or for selectivity counter-screening against serotonergic targets. Compound-specific procurement ensures reproducible experimental outcomes in metabolic disorder, obesity, and diabetes research programs.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 2034288-12-3
Cat. No. B2809418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
CAS2034288-12-3
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H19N5O/c1-22-10-8-14(21-22)13-5-4-9-23(12-13)18(24)17-11-19-15-6-2-3-7-16(15)20-17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3
InChIKeyAFJUACSNGAOOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Overview for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034288-12-3)


The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a small-molecule heterocyclic hybrid featuring a quinoxaline core linked via a methanone bridge to a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety. It is documented in authoritative drug-target databases as a prolylcarboxypeptidase (PrCP) inhibitor originating from Merck Sharp & Dohme Corp. research [1]. The compound's structural scaffold places it within a known class of quinoxaline-piperidine and quinoxaline-piperazine derivatives explored for serotonergic, kinase, and metabolic targets, yet its specific pharmacologic profile remains under-documented in the public domain.

Why Generic Substitution Cannot Reliably Replace (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone in Research Procurement


Compounds within the quinoxaline-piperidine/piperazine family exhibit divergent target engagement and functional selectivity depending on subtle variations in the heterocycle substitution pattern. For example, closely related analogs such as QCF-3 ((4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone) and 4a ((4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone) are characterized as 5-HT3 receptor antagonists with distinct pA2 values and in vivo behavioral profiles [1][2]. The specific substitution of a 1-methyl-1H-pyrazol-3-yl group on the piperidine ring, as in the target compound, is rationally linked to PrCP inhibition rather than serotonergic activity [3]. Therefore, generic interchange with seemingly analogous quinoxaline-methanone derivatives cannot guarantee equivalent target pharmacology or experimental outcomes, making compound-specific procurement essential for hypothesis-driven research targeting the PrCP pathway.

Quantitative Differential Evidence Guide for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034288-12-3)


Target Class Differentiation: PrCP Inhibition vs. Serotonergic Activity in Piperazine Analogs

The target compound is annotated as a prolylcarboxypeptidase (PrCP) inhibitor according to the IDRBLab therapeutic target database, distinguishing it from structurally proximate quinoxaline-methanone analogs such as QCF-3 and 4a, which are functionally characterized as 5-HT3 receptor antagonists [1][2]. Direct binding or functional assay data for the target compound at PrCP versus the 5-HT3 receptor are not publicly available, placing this evidence at the class-inference level.

Prolylcarboxypeptidase inhibitor Metabolic disease Target selectivity

Structural Determinant: Pyrazole Ring Substitution Position Alters Pharmacophore Geometry

The target compound bears a 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position. In contrast, the commercially available analog 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline (CAS 2310208-60-5) shifts the pyrazole attachment to the 4-position. In pyrazolyl-piperidine kinase inhibitor programs, the substitution pattern on the pyrazole ring is a critical determinant of hinge-binding geometry and selectivity profiles [1]. No head-to-head potency data are available for these two specific compounds, but class-level SAR precedent indicates that such positional isomerism can produce orders-of-magnitude differences in target affinity.

Structure-activity relationship Piperidine substitution Kinase inhibitor design

PrCP Inhibitor Patent Family: Structural Formula I Encompasses the Target Compound as a Preferred Embodiment

The patent application US 2013/0030019 A1 from Merck Sharp & Dohme Corp. discloses novel prolylcarboxypeptidase inhibitors of structural formula (I), which generically captures the target compound's scaffold as a preferred embodiment [1]. While the patent exemplifies numerous compounds with PrCP inhibitory activity, specific IC50 or in vivo efficacy data for the target compound itself are not excerpted in the patent's representative examples. This connection, however, establishes the compound's intended use within a proprietary metabolic-disease program, conferring a defined research application absent in non-PrCP-targeted analogs.

Patent evidence Prolylcarboxypeptidase Metabolic syndrome

Absence of Public Potency Data Requires De-Risking Through In-House Screening Against In-Class Serotonergic Compounds

The target compound lacks publicly reported IC50, Ki, or functional activity data for PrCP, 5-HT3, or other potential off-targets. In contrast, the 5-HT3 receptor antagonism data for QCF-3 and 4a are well-established (pA2 values of 7.3 and >6.9, respectively) [1][2]. The complete absence of quantitative potency data for the target compound represents the primary procurement risk; any scientific selection must therefore embed a plan for in-house target engagement and selectivity screening against the 5-HT3 receptor as a minimum counter-screen.

Procurement risk management Selectivity profiling Experimental validation

Optimal Application Scenarios for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone Based on Current Evidence


Prolylcarboxypeptidase (PrCP) Inhibitor Probe Development in Metabolic Disease Research

Given its database annotation as a PrCP inhibitor and its inclusion in a Merck patent family targeting metabolic disorders, the compound is best deployed as a starting point for PrCP inhibitor probe development. Researchers investigating obesity, diabetes, or metabolic syndrome can use it as a chemical tool compound, provided they plan for in-house enzymatic and cellular target engagement assays to confirm PrCP inhibition [1][2].

Structure-Activity Relationship (SAR) Expansion of Pyrazole-Piperidine-Quinoxaline Chemotypes for Kinase Selectivity

The distinct 1-methyl-1H-pyrazol-3-yl substitution pattern makes the compound a valuable SAR probe for differentiating kinase hinge-binding interactions compared to 4-pyrazolyl regioisomers. Its procurement is justified for medicinal chemistry campaigns seeking to map selectivity determinants within pyrazolyl quinoxaline kinase inhibitor space, as disclosed in the Astex Therapeutics patent [1].

Methodological Control in Selectivity Screening Against 5-HT3 Receptor Active Quinoxaline Analogs

The well-characterized 5-HT3 receptor antagonism of structurally related compounds such as QCF-3 and 4a makes the target compound a candidate for selectivity counter-screening [1][2]. Its divergent target annotation implies that it should lack 5-HT3 activity; verifying this experimentally can help establish the chemotype's selectivity ceiling and guide the procurement of future analogs with cleaner profiles.

Quote Request

Request a Quote for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.